![molecular formula C23H24BrClN4OS B3013565 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1185121-82-7](/img/structure/B3013565.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrClN4OS and its molecular weight is 519.89. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C23H24BrClN4OS, with a molecular weight of approximately 519.89 g/mol . The structure includes a triazaspiro framework, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H24BrClN4OS |
Molecular Weight | 519.89 g/mol |
IUPAC Name | 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-chlorophenyl)acetamide |
Melting Point | Not available |
Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for high-affinity binding, which can modulate the activity of these targets, leading to various biological effects including:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit significant antitumor properties by inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell survival.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have shown that related compounds within the triazaspiro series exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against breast and colon cancer cells.
- Enzyme Interaction : Research indicated that the compound acts as a competitive inhibitor of TrxR, with kinetic studies revealing a significant decrease in enzyme activity upon treatment with the compound. This inhibition was supported by molecular docking studies that suggested favorable binding interactions at the active site of TrxR.
- Structure-Activity Relationship (SAR) : Studies exploring SAR have highlighted that modifications in the bromophenyl and chlorophenyl substituents significantly affect biological activity. For example, replacing bromine with other halogens altered the binding affinity and selectivity towards TrxR.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-7-9-17(24)10-8-16)22(28-23)31-15-20(30)26-19-6-4-3-5-18(19)25/h3-10H,2,11-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXYPSVTLIRGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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